3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Physicochemical properties Solubility Antimalarial drug discovery

3-Ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one (C16H17N3O, MW 267.33) is a tetracyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4-one class. It features a fused benzimidazole–pyrimidinone core with methyl at C-2, ethyl at C-3, and an allyl (prop-2-en-1-yl) substituent at N-1.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B12197627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC=C)C
InChIInChI=1S/C16H17N3O/c1-4-10-18-11(3)12(5-2)15(20)19-14-9-7-6-8-13(14)17-16(18)19/h4,6-9H,1,5,10H2,2-3H3
InChIKeyVVPHYBYQORQRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one: Core Scaffold & Procurement Context


3-Ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one (C16H17N3O, MW 267.33) is a tetracyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4-one class [1]. It features a fused benzimidazole–pyrimidinone core with methyl at C-2, ethyl at C-3, and an allyl (prop-2-en-1-yl) substituent at N-1. This architecture confers a rigid, planar, nitrogen-rich scaffold that is the subject of academic and patent literature for the development of bioactive molecules [2]. Its structural identity is confirmed by ¹H NMR (DMSO-d₆) and HRMS (exact mass 267.137162) [1].

Why 3-Ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Casually Substituted


Within the pyrimido[1,2-a]benzimidazol-4-one series, seemingly minor structural permutations lead to drastically different biological profiles because the fused core engages targets through a precise blend of planarity-dependent π-stacking and substituent-directed H-bond/steric contacts [1]. The N-1 allyl group of this compound is not a passive appendage; its electron-rich olefin can participate in unique covalent or non-covalent interactions that N–H or saturated N-alkyl analogues cannot replicate [2]. Accordingly, procurement decisions based solely on the pyrimido[1,2-a]benzimidazole core—without verifying the exact N-1 substitution—carry a high risk of obtaining a compound with divergent potency, solubility, and target engagement.

Product-Specific Quantitative Evidence: 3-Ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one vs. Structural Analogs


N-1 Substituent Influence on Aqueous Solubility: Allyl vs. N-H Analogue

Introducing an N-1 allyl substituent is predicted to significantly alter aqueous solubility compared to the N-1 unsubstituted (N-H) parent compound. In the closely related pyrimido[1,2-a]benzimidazole antiplasmodial series, disrupting molecular planarity through N-alkylation was a deliberate strategy to improve solubility by minimizing intermolecular π-π stacking [1]. The target compound's allyl group is therefore expected to confer higher solubility and reduced aggregation propensity than 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (C13H13N3O, MW 227.26) . This is a class-level inference because direct comparative solubility data for the two exact compounds are not publicly available.

Physicochemical properties Solubility Antimalarial drug discovery

N-1 Allyl as a Synthetic Handle for Downstream Derivatization

The terminal alkene of the N-1 allyl group enables thiol-ene “click” chemistry and other olefin functionalizations (e.g., oxidation, hydroboration, cross-metathesis) that are inaccessible to N–H, N-methyl, or N-ethyl pyrimido[1,2-a]benzimidazol-4-ones [1]. This uniquely positions the compound as a versatile intermediate for generating activity-based probes, affinity matrices, or PROTAC precursors without restructuring the pharmacophoric core [2].

Click chemistry Chemical biology Bifunctional probes

Identity Verification: Distinct Spectral Signatures vs. Common Analogs

The compound possesses unique spectroscopic fingerprints that allow unequivocal identification and purity assessment, differentiating it from structurally similar analogs that may co-occur or be mistaken during procurement. The ¹H NMR spectrum in DMSO-d₆, InChIKey (VVPHYBYQORQRKY-UHFFFAOYSA-N), and exact mass (267.137162) are documented and traceable [1]. This contrasts with the N-1 unsubstituted parent (InChIKey IWXCZFGHPPCWGR-UHFFFAOYSA-N, MW 227.26) .

Quality control Spectroscopic characterization Compound authentication

Target Engagement Potential: Scaffold Bias in Kinase and GPCR Inhibition

The pyrimido[1,2-a]benzimidazole core has demonstrated privileged activity across multiple therapeutic targets: antiplasmodial (PfNF54 IC₅₀ = 0.156 μM for the most potent SAR3 analogue), beta-hematin inhibition (IC₅₀ = 16.8 μM, comparable to chloroquine IC₅₀ = 17 μM), and G protein-coupled receptor kinase (GRK) inhibition [1]. While the specific compound has not been directly assayed, its scaffold is embedded in a chemotype that shows tunable selectivity across targets purely through substitution variation. This positions it as a promising starting point for medicinal chemistry campaigns seeking target-class promiscuity or selectivity refinement.

Kinase inhibition GPCR modulation Scaffold repurposing

Application Scenarios for 3-Ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one in R&D and Industrial Procurement


Chemical Biology: Synthesis of Activity-Based Probes and Affinity Reagents

The N-1 allyl group enables covalent attachment of fluorophores, biotin, or solid supports via thiol-ene click chemistry, allowing researchers to generate target-engagement probes from a bioactive pyrimido[1,2-a]benzimidazole chemotype [1]. This is impossible with the N–H or N-alkyl analogues that lack a reactive alkene, making the allyl derivative uniquely suited for chemical proteomics and target deconvolution studies.

Medicinal Chemistry: Lead Diversification for Antimalarial and Kinase Programs

As a close structural relative of potent antiplasmodial pyrimido[1,2-a]benzimidazoles (e.g., SAR3 analogue 19 with IC₅₀ 0.156 μM) [2] and reported GRK inhibitors , this compound serves as a versatile starting point for parallel SAR exploration. Its allyl handle allows late-stage functionalization to probe substituent effects on potency and selectivity without resynthesizing the tricyclic core, accelerating hit-to-lead optimization.

Analytical Reference Standard for Scaffold-Based Quality Control

With a fully characterized ¹H NMR spectrum (DMSO-d₆) and unique InChIKey (VVPHYBYQORQRKY-UHFFFAOYSA-N) [3], the compound can serve as a certified reference standard for UPLC/MS or NMR-based batch release of structurally related pyrimido[1,2-a]benzimidazole libraries. Its spectral data enable unequivocal differentiation from the lower-MW N-1 unsubstituted parent (InChIKey IWXCZFGHPPCWGR) , reducing the risk of misidentification in compound management databases.

Physicochemical Property Benchmarking in Antimalarial Drug Discovery

Given the documented solubility challenges in the pyrimido[1,2-a]benzimidazole antiplasmodial series [2], this allyl-substituted derivative can be used as a comparator molecule to benchmark solubility-enhancing strategies (e.g., co-solvent, formulation, salt formation) against the N–H parent. Its planarity-disrupting allyl group theoretically improves solubility, making it a useful tool for pre-formulation screening.

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